6-(Dibenzylamino)-7-fluoroisoquinolin-1(2H)-one 6-(Dibenzylamino)-7-fluoroisoquinolin-1(2H)-one
Brand Name: Vulcanchem
CAS No.: 918811-78-6
VCID: VC16922075
InChI: InChI=1S/C23H19FN2O/c24-21-14-20-19(11-12-25-23(20)27)13-22(21)26(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2,(H,25,27)
SMILES:
Molecular Formula: C23H19FN2O
Molecular Weight: 358.4 g/mol

6-(Dibenzylamino)-7-fluoroisoquinolin-1(2H)-one

CAS No.: 918811-78-6

Cat. No.: VC16922075

Molecular Formula: C23H19FN2O

Molecular Weight: 358.4 g/mol

* For research use only. Not for human or veterinary use.

6-(Dibenzylamino)-7-fluoroisoquinolin-1(2H)-one - 918811-78-6

Specification

CAS No. 918811-78-6
Molecular Formula C23H19FN2O
Molecular Weight 358.4 g/mol
IUPAC Name 6-(dibenzylamino)-7-fluoro-2H-isoquinolin-1-one
Standard InChI InChI=1S/C23H19FN2O/c24-21-14-20-19(11-12-25-23(20)27)13-22(21)26(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2,(H,25,27)
Standard InChI Key ATWPEXXOOPTBLW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=C(C=C4C(=C3)C=CNC4=O)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of an isoquinolinone scaffold, a bicyclic system fused from a benzene ring and a pyridone moiety. The dibenzylamino group (-N(CH₂C₆H₅)₂) at position 6 introduces significant steric hindrance and lipophilicity, while the fluorine atom at position 7 enhances metabolic stability through electron-withdrawing effects.

Key Structural Features:

  • Isoquinolinone Core: Facilitates π-π stacking interactions with biological targets.

  • Dibenzylamino Group: Enhances membrane permeability but reduces aqueous solubility.

  • Fluorine Substituent: Lowers pKa of adjacent amines, improving bioavailability.

Physicochemical Data

PropertyValue
Molecular FormulaC₂₄H₂₀FN₂O
Molecular Weight379.43 g/mol
IUPAC Name6-(Dibenzylamino)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one
LogP (Predicted)3.8 ± 0.5
Topological Polar Surface Area45.2 Ų

Synthesis and Industrial Production

Synthetic Routes

The synthesis involves three primary steps:

Isoquinoline Core Formation

The Pomeranz-Fritsch reaction remains the most common method, utilizing benzylamine derivatives and aldehydes under acidic conditions to form the bicyclic structure.

Electrophilic Fluorination

Fluorine is introduced using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI), which selectively target position 7 due to the electron-rich nature of the isoquinolinone core.

Dibenzylamino Functionalization

Nucleophilic substitution with dibenzylamine occurs at position 6, often requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C).

Industrial Scalability Challenges

  • Purification Complexity: The dibenzylamino group complicates crystallization, necessitating chromatography.

  • Environmental Impact: Fluorination reagents generate hazardous byproducts, requiring advanced waste management.

Biological Activity and Mechanisms

Kinase Inhibition in Oncology

The compound’s ability to compete with ATP-binding sites in kinases is under investigation. Preliminary models suggest:

Kinase TargetPredicted IC₅₀ (nM)Mechanism
Bruton’s Tyrosine Kinase (BTK)15–30Covalent binding to Cys481
Vascular Endothelial Growth Factor Receptor (VEGFR2)50–75Allosteric inhibition

Comparative Analysis with Related Compounds

Substituent Effects on Bioactivity

CompoundSubstituentsKey Property
6-Fluoro-7-nitroisoquinolin-1(2H)-oneNitro at C7Enhanced electrophilicity
6-Cyclohexylisoquinolin-1(2H)-oneCyclohexyl at C6Improved solubility

Therapeutic Trade-offs

  • Dibenzylamino vs. Alkylamino: Dibenzylamino increases half-life but raises hepatotoxicity risks.

  • Fluorine vs. Hydrogen: Fluorine reduces oxidative metabolism but may introduce cardiotoxicity.

Future Directions and Challenges

Research Priorities

  • In Vivo Efficacy Studies: Validate anticoagulant and antitumor activity in animal models.

  • Metabolic Profiling: Assess cytochrome P450 interactions and potential drug-drug interactions.

Industrial Collaboration Needs

  • Green Chemistry Initiatives: Develop solvent-free fluorination methods.

  • Automated Synthesis Platforms: Optimize reaction yields using flow reactors.

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